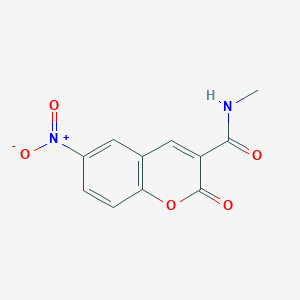
N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound belonging to the class of chromene derivatives.
Preparation Methods
The synthesis of N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-nitro-2-hydroxybenzaldehyde and ethyl cyanoacetate, catalyzed by trifluoroacetic acid. The reaction conditions are optimized to yield the desired product with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Condensation: The compound can undergo condensation reactions with various amines to form new derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a pancreatic lipase inhibitor, which could be useful in the treatment of obesity.
Biological Studies: The compound’s ability to interact with specific enzymes makes it a valuable tool for studying enzyme inhibition and related biological pathways.
Industrial Applications: Its derivatives are used in the synthesis of photosensitive polymers, which have applications in materials science and photonics.
Mechanism of Action
The mechanism of action of N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with the active site of pancreatic lipase. The compound binds to the enzyme, inhibiting its activity and thus reducing the breakdown and absorption of dietary fats . This interaction is facilitated by the compound’s ability to form stable complexes with key amino acids in the enzyme’s active site.
Comparison with Similar Compounds
N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives such as:
6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: This compound also exhibits significant biological activity and has been studied for its potential as a G protein-coupled receptor agonist.
6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: This derivative has unique structural features that allow it to form specific intramolecular hydrogen bonds, influencing its biological activity.
The uniqueness of this compound lies in its specific nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogues.
Properties
IUPAC Name |
N-methyl-6-nitro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-12-10(14)8-5-6-4-7(13(16)17)2-3-9(6)18-11(8)15/h2-5H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYZBKZUDUGFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
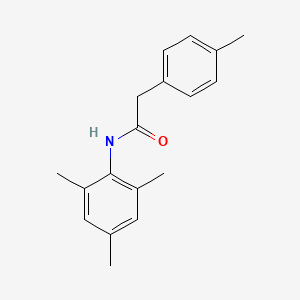
![TERT-BUTYL 2-({1-[2-(TERT-BUTOXY)-2-OXOETHOXY]-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE](/img/structure/B5692509.png)
![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5692514.png)
![N-[4-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5692519.png)
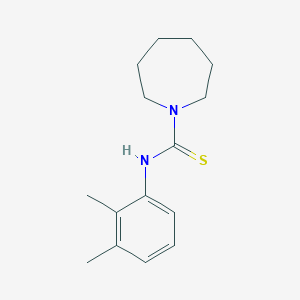
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methoxyaniline](/img/structure/B5692530.png)
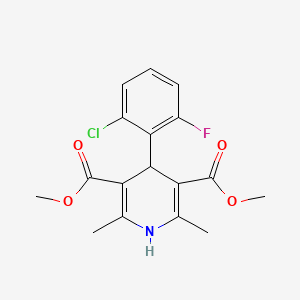
![N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B5692540.png)
![6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5692548.png)
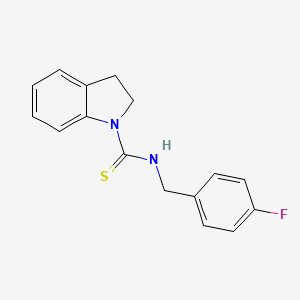
![(1Z)-2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B5692574.png)
![methyl 4-chloro-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5692587.png)
![7-(3,4-dimethoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5692593.png)
![3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5692619.png)
